molecular formula C9H6Br2O2 B1601336 3,4-Dibromochroman-2-one CAS No. 42974-18-5

3,4-Dibromochroman-2-one

Cat. No.: B1601336
CAS No.: 42974-18-5
M. Wt: 305.95 g/mol
InChI Key: KJKAAETZDLJFKU-UHFFFAOYSA-N
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Description

3,4-Dibromochroman-2-one is a chemical compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of bromine atoms at the 3rd and 4th positions of the chromanone ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromochroman-2-one typically involves the bromination of chroman-2-one. One common method is the direct bromination of chroman-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromochroman-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted chromanones.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohol derivatives of chromanone.

Scientific Research Applications

3,4-Dibromochroman-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromochroman-2-one depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The bromine atoms and the chromanone core play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Chroman-2-one: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.

    4-Bromochroman-2-one: Contains a single bromine atom, leading to different substitution patterns and reactivity.

    3-Bromochroman-2-one: Similar to 4-Bromochroman-2-one but with the bromine atom at the 3rd position.

Uniqueness: 3,4-Dibromochroman-2-one is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity

Properties

IUPAC Name

3,4-dibromo-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKAAETZDLJFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480932
Record name 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42974-18-5
Record name 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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